4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
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Description
4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a useful research compound. Its molecular formula is C13H13NS3 and its molecular weight is 279.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione are protein kinases . These enzymes play a crucial role in regulating cellular activities such as cell division, metabolism, and signal transduction .
Mode of Action
This compound interacts with its targets by inhibiting their activity . It has been found to significantly inhibit JAK3, NPM1-ALK, and cRAF [Y340D] [Y341D] kinases . The inhibition of these kinases disrupts their normal functioning, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. For instance, the inhibition of JAK3 can disrupt the JAK-STAT signaling pathway, which is involved in processes such as cell growth, differentiation, and immune response . Similarly, the inhibition of NPM1-ALK and cRAF [Y340D] [Y341D] can affect pathways related to cell proliferation and survival .
Result of Action
The result of the compound’s action is the inhibition of the targeted protein kinases, leading to disruption of the associated cellular processes . This can result in effects such as chemoprotective and antitumor activity .
Properties
IUPAC Name |
4,4,6-trimethyl-5H-dithiolo[3,4-c]quinoline-1-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS3/c1-7-5-4-6-8-9-11(16-17-12(9)15)13(2,3)14-10(7)8/h4-6,14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRPGPLODOTTPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C(N2)(C)C)SSC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.